5-Bromo-2-fluoroquinoline
Description
Structure
3D Structure
Properties
IUPAC Name |
5-bromo-2-fluoroquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrFN/c10-7-2-1-3-8-6(7)4-5-9(11)12-8/h1-5H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRRCAPBAXRPPKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=N2)F)C(=C1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrFN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 5 Bromo 2 Fluoroquinoline
Direct Synthesis Approaches to the Quinolone Core
The de novo synthesis of the quinoline (B57606) ring system is a cornerstone of heterocyclic chemistry. For the preparation of 5-Bromo-2-fluoroquinoline, these methods typically begin with appropriately substituted aniline (B41778) precursors.
Cyclization Reactions Utilizing Halogenated Aniline Precursors
A primary strategy for the synthesis of this compound involves the cyclization of a halogenated aniline, specifically 4-bromo-2-fluoroaniline (B1266173), with a suitable three-carbon synthon. Classic quinoline syntheses such as the Skraup, Doebner-von Miller, and Combes reactions can be adapted for this purpose.
The Skraup synthesis , for instance, would involve the reaction of 4-bromo-2-fluoroaniline with glycerol (B35011), sulfuric acid, and an oxidizing agent. The strongly acidic and high-temperature conditions promote the dehydration of glycerol to acrolein, which then undergoes a Michael addition with the aniline, followed by cyclization and oxidation to form the quinoline ring. The regiochemical outcome is dictated by the substitution pattern of the starting aniline.
Similarly, the Doebner-von Miller reaction utilizes α,β-unsaturated aldehydes or ketones, which can be prepared in situ. This method offers more flexibility in the final substitution pattern of the pyridine (B92270) ring of the quinoline.
The Combes synthesis employs the reaction of an aniline with a β-diketone under acidic conditions. For the synthesis of this compound, 4-bromo-2-fluoroaniline would be condensed with a suitable β-diketone, followed by acid-catalyzed cyclization.
A plausible synthetic route starting from 4-bromo-2-fluoroaniline is outlined below:
| Precursor | Reagents | Reaction Type | Product |
| 4-Bromo-2-fluoroaniline | Glycerol, H₂SO₄, Oxidizing agent | Skraup Synthesis | This compound |
| 4-Bromo-2-fluoroaniline | α,β-Unsaturated aldehyde/ketone, Acid catalyst | Doebner-von Miller Reaction | Substituted this compound |
| 4-Bromo-2-fluoroaniline | β-Diketone, Acid catalyst | Combes Synthesis | Substituted this compound |
Note: The table presents generalized reaction types. Specific conditions and yields would need to be optimized for the target compound.
Cascade Reactions for Quinolone Ring Formation (e.g., involving 2-alkynyl anilines)
Modern synthetic methods offer more sophisticated and often milder routes to quinolines. Cascade reactions, where multiple bond-forming events occur in a single pot, are particularly efficient. One such approach involves the cyclization of N-(2-alkynyl)anilines.
For the synthesis of this compound, this would begin with the preparation of the corresponding N-substituted 2-alkynyl-4-bromo-2-fluoroaniline. This precursor can then undergo electrophilic cyclization. The use of various electrophiles (e.g., I₂, Br₂, ICl) can lead to the formation of a 3-haloquinoline derivative in a 6-endo-dig cyclization pathway. Subsequent modifications would be necessary to arrive at the target compound if a halogen is introduced at the 3-position. Alternatively, metal-catalyzed cyclization, for instance with mercury(II) triflate, can yield the quinoline with a hydrogen at the 3-position.
Functionalization and Derivatization of Pre-existing Quinolone Scaffolds
An alternative to building the quinoline core from scratch is to introduce the desired bromo and fluoro substituents onto a pre-existing quinoline or a partially halogenated quinoline. This approach heavily relies on the principles of regioselective aromatic substitution.
Regioselective Halogenation Strategies
The introduction of a bromine atom at the C5 position of a 2-fluoroquinoline (B1329933) precursor is a key potential step. Electrophilic aromatic substitution on the quinoline ring is sensitive to both the directing effects of the existing substituents and the reaction conditions. The fluorine atom at the C2 position is an ortho, para-director, but the nitrogen atom of the quinoline ring deactivates the heterocyclic ring towards electrophilic attack. Therefore, electrophilic substitution typically occurs on the benzene (B151609) ring.
Directing the bromination specifically to the C5 position can be challenging and may lead to a mixture of isomers. However, methods for regioselective C5-halogenation of quinolines have been developed, often employing specific directing groups or catalyst systems.
Introduction of Fluorine and Bromine Substituents at Specific Positions
Synthesizing this compound can also be envisioned through the introduction of the fluorine and bromine atoms in separate steps.
One pathway could involve the synthesis of 5-bromoquinoline (B189535) followed by a regioselective fluorination at the C2 position. The introduction of a fluorine at the C2 position often proceeds via a nucleophilic aromatic substitution (SNAr) reaction on a 2-chloro or 2-bromoquinoline (B184079) derivative. The synthesis of 5-bromo-2-chloroquinoline (B1339913) is a known process, and its subsequent reaction with a fluoride (B91410) source, such as potassium fluoride in a high-boiling point solvent, could potentially yield the desired product.
Conversely, one could start with 2-fluoroquinoline and perform a regioselective bromination at the C5 position. This would require careful control of the brominating agent and reaction conditions to achieve the desired regioselectivity over other possible positions on the benzene ring.
| Starting Material | Reagent 1 | Reagent 2 | Product |
| 2-Fluoroquinoline | Brominating agent (e.g., NBS, Br₂) | Acid catalyst | This compound (and other isomers) |
| 5-Bromo-2-chloroquinoline | Fluoride source (e.g., KF) | High-boiling solvent | This compound |
NBS: N-Bromosuccinimide
Advanced Catalytic Systems in this compound Synthesis
Modern organic synthesis increasingly relies on the use of transition metal catalysts to achieve high efficiency and selectivity. In the context of this compound synthesis, catalytic methods can be applied to both the construction of the quinoline ring and its subsequent functionalization.
Palladium-catalyzed cross-coupling reactions, for example, could be employed to construct the quinoline skeleton from appropriately functionalized precursors. More relevant to the functionalization approach, transition metal-catalyzed C-H activation and halogenation reactions are at the forefront of synthetic methodology. A palladium-catalyzed C-H bromination could potentially offer a highly regioselective route to introduce the bromine atom at the C5 position of a 2-fluoroquinoline precursor, overcoming the challenges of traditional electrophilic substitution.
Similarly, advancements in catalytic fluorination reactions could provide novel ways to introduce the fluorine atom. While nucleophilic fluorination of a 2-chloroquinoline (B121035) derivative is a plausible route, catalytic methods might offer milder reaction conditions and improved yields.
The development of specific catalytic systems for the synthesis of this compound is an active area of research, driven by the demand for precisely functionalized heterocyclic compounds in various fields of chemical science.
Palladium-Catalyzed Approaches for Quinolone Construction
Palladium-catalyzed reactions are a cornerstone in the synthesis of quinoline and quinolone structures due to their efficiency and tolerance for a wide range of functional groups. nih.gov These methods often involve tandem processes where multiple bonds are formed in a single step, offering an economical and environmentally conscious approach. nih.gov For the synthesis of substituted quinolines, cross-coupling reactions such as the Heck, Sonogashira, and Suzuki reactions on halogenated precursors are pivotal. researchgate.net
One prominent strategy involves the palladium-catalyzed intramolecular amidation of C(sp2)-H bonds to form 4-aryl-2-quinolinones. nih.gov Another approach is the carbonylative cyclization of precursors, which has been successfully used to create ethyl 4-hydroxy-2-methylquinoline-3-carboxylates. nih.gov Furthermore, a one-pot sequential Heck-reduction-cyclization (HRC) methodology has been developed for the selective synthesis of 3,4-dihydroquinolin-2(1H)-ones. nih.gov A plausible palladium-catalyzed route to a this compound core could involve an intramolecular C–H bond functionalization of a cyclopropane (B1198618) derivative, which proceeds through C–H bond cleavage and C–C bond formation to yield a dihydroquinoline intermediate that can be oxidized. rsc.org
A denitrogenative cascade reaction represents another innovative pathway. In this method, o-aminocinnamonitriles react with arylhydrazines in the presence of a palladium catalyst. The process is believed to involve a sequential denitrogenative addition followed by an intramolecular cyclization to generate the quinoline scaffold. rsc.org
| Catalyst/Ligand System | Reaction Type | Typical Substrates | Key Features |
|---|---|---|---|
| Pd(OAc)₂ / PPh₃ | Heck-Matsuda | Halogenated anilines, acrylates | Forms C-C bonds for subsequent cyclization. |
| PdCl₂(PPh₃)₂ | Carbonylative Cyclization | o-Iodoanilines, alkynes, CO | Incorporates a carbonyl group into the quinoline core. |
| Pd/C | Heck-Reduction-Cyclization | Ortho-nitro-cinnamates | One-pot synthesis of dihydroquinolinones. nih.gov |
| Pd₂(dba)₃ / Xantphos | Denitrogenative Cascade | o-aminocinnamonitriles, arylhydrazines | Forms quinolines through a C-N bond cleavage and cyclization sequence. rsc.org |
Copper-Mediated Synthetic Pathways
Copper-catalyzed reactions offer a valuable alternative for the construction of quinoline and related heterocyclic systems. These methods are often cost-effective and provide unique reactivity. One established method is a two-step process that begins with a copper-catalyzed amidation of 2-halophenones, followed by a base-promoted Camps cyclization to yield 2,3-substituted 4-quinolones. rsc.org This pathway demonstrates good tolerance for various functional groups on the starting materials. rsc.org
Another significant copper-mediated approach is the intermolecular cyclization of secondary anilines with alkynes. rsc.org Using a copper iodide (CuI) catalyst with additives like triflic acid (HOTf) and triflic anhydride (B1165640) (Tf₂O), this method produces 4-quinolones in good yields. rsc.org The synthesis of isoquinolines and pyridines has also been achieved through a tandem palladium-catalyzed coupling and subsequent copper-catalyzed cyclization of terminal acetylenes with imines derived from o-iodobenzaldehydes or 3-halo-2-alkenals. organic-chemistry.org This dual-catalyst system allows for a one-pot synthesis of these nitrogen-containing heterocycles. organic-chemistry.org
| Catalyst/Reagent | Reaction Type | Typical Substrates | Product Type |
|---|---|---|---|
| CuI / Base | Amidation / Camps Cyclization | 2-halophenones, amides | 2,3-substituted 4-quinolones rsc.org |
| CuI / HOTf / Tf₂O | Intermolecular Cyclization | Secondary anilines, alkynes | 4-quinolones rsc.org |
| CuI / L-proline | Domino Reaction | Substituted anilines, aldehydes | Fused Imidazoquinolinoacridinones researchgate.net |
| PdCl₂(PPh₃)₂ / CuI | Coupling / Cyclization | o-iodobenzaldehyde imines, terminal acetylenes | Isoquinolines organic-chemistry.org |
Optimization of Reaction Conditions for Enhanced Efficiency and Yield
Optimizing reaction parameters such as solvent, temperature, and pressure is critical for maximizing the yield and purity of this compound while minimizing reaction times and by-product formation.
Solvent Effects on Synthetic Transformations
The choice of solvent can profoundly influence the outcome of quinoline synthesis. In the Friedländer reaction, for instance, which condenses a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, various solvents can be employed. While solvent-free conditions often provide the best results in terms of reaction time and yield, solvents like ethanol, toluene, and water have been tested. academie-sciences.frresearchgate.net For example, in the synthesis of certain indeno[1,2-b]quinoline derivatives, solvent-based conditions required significantly longer reaction times (2-4 hours) compared to solvent-free approaches. researchgate.net
A recent study demonstrated a highly chemoselective synthesis of quinoline-2-one and quinoline-2-thione derivatives where the solvent system was the controlling factor. The use of a DMSO/H₂O mixture selectively produced quinoline-2-one derivatives, whereas an EtOH/H₂O system yielded quinoline-2-thione derivatives. acs.org
| Solvent | Reaction Type | Effect on Yield/Rate | Reference Example |
|---|---|---|---|
| Solvent-free | Friedländer Synthesis | High yield, very short reaction time (5 min). academie-sciences.fr | Synthesis of ethyl 2-methyl-4-phenylquinoline-3-carboxylate. academie-sciences.fr |
| Toluene | Indeno[1,2-b]quinoline Synthesis | Comparable yield to solvent-free but longer time (2h). researchgate.net | SSC-catalyzed one-pot synthesis. researchgate.net |
| Ethanol | Indeno[1,2-b]quinoline Synthesis | Comparable yield to solvent-free but longer time (3h). researchgate.net | SSC-catalyzed one-pot synthesis. researchgate.net |
| DMSO/H₂O (2:1) | [5+1] Cyclization | Selective formation of quinoline-2-one. acs.org | Synthesis from α-styrene-substituted anilines. acs.org |
| EtOH/H₂O (1:1) | [5+1] Cyclization | Selective formation of quinoline-2-thione. acs.org | Synthesis from α-styrene-substituted anilines. acs.org |
Influence of Temperature and Pressure on Reaction Thermodynamics and Kinetics
Temperature is a critical parameter in quinoline synthesis, directly affecting reaction rates and selectivity. In a model Friedländer reaction to synthesize ethyl 2-methyl-4-phenylquinoline-3-carboxylate under solvent-free conditions, increasing the temperature had a dramatic effect. At room temperature (25°C), the yield was only 30% after 300 minutes. However, raising the temperature to 70°C resulted in a 94% yield in just 5 minutes. A further increase to 80°C slightly improved the yield to 96%. academie-sciences.fr This demonstrates a kinetic regime where higher temperatures significantly accelerate the cyclization and dehydration steps. While pressure is less commonly a variable in standard quinoline syntheses, high-pressure conditions could potentially influence cycloaddition reactions or reactions involving gaseous reagents, though specific studies on this compound are not prevalent.
| Temperature (°C) | Reaction Time (min) | Yield (%) |
|---|---|---|
| 25 | 300 | 30 |
| 60 | 30 | 56 |
| 70 | 5 | 94 |
| 80 | 5 | 96 |
Data adapted from a model Friedländer synthesis of ethyl 2-methyl-4-phenylquinoline-3-carboxylate. academie-sciences.fr
Photochemical Activation in Quinolone Formation
Photochemical methods provide a unique avenue for quinoline synthesis, often proceeding under mild conditions without the need for thermal activation. acs.org One such approach involves the photochemical cyclization of 4-aryl-N-benzoyloxy-2,3-diphenyl-1-azabuta-1,3-dienes, which affords good yields of 2,3-diphenylquinoline (B3369077) derivatives. rsc.org
A continuous flow photochemical process has also been developed, enabling a tandem photoisomerization-cyclization cascade to produce a variety of substituted quinolines. vapourtec.comresearchgate.net This method can achieve high yields and throughputs greater than one gram per hour, showcasing its potential for scalability. vapourtec.com The mechanism of photochemical quinoline reactions can be complex. For instance, the photochemical cycloaddition between quinolines and alkenes can proceed via the triplet excited state of the quinoline, leading to ortho and para adducts through a stepwise radical cycloaddition mechanism. nih.govacs.org This process can be initiated by visible-light mediated triplet-triplet energy transfer. acs.org These light-activated pathways offer powerful strategies for constructing complex quinoline cores that may be difficult to access through traditional thermal methods. nih.gov
Reactivity and Transformational Chemistry of 5 Bromo 2 Fluoroquinoline
Differential Reactivity of Halogen Substituents
The fluorine atom at the C2 position and the bromine atom at the C5 position exhibit markedly different reactivities. The C2-F bond is susceptible to nucleophilic attack, while the C5-Br bond is primarily reactive in metal-catalyzed cross-coupling reactions. This orthogonality enables chemists to perform sequential and site-selective modifications.
Nucleophilic Aromatic Substitution (SNAr) at the Fluorine Site
The fluorine atom at the C2 position of the quinoline (B57606) ring is activated towards nucleophilic aromatic substitution (SNAr). This heightened reactivity is due to the strong electron-withdrawing inductive effect of the fluorine atom and the ability of the heterocyclic nitrogen to stabilize the negatively charged intermediate (a Meisenheimer complex) formed during the reaction. libretexts.orgmasterorganicchemistry.com The reaction proceeds through a two-step addition-elimination mechanism. libretexts.org
The rate of SNAr reactions on haloaromatic compounds often follows the order F > Cl > Br > I. masterorganicchemistry.com This is because the rate-determining step is the initial attack by the nucleophile, which is facilitated by the high electronegativity of fluorine polarizing the C-F bond, rather than the cleavage of the carbon-halogen bond. libretexts.orgyoutube.com A wide range of nucleophiles can be employed to displace the fluoride (B91410), introducing diverse functional groups at the C2 position.
Table 1: Representative Nucleophilic Aromatic Substitution Reactions at the C2-Fluorine Site
| Nucleophile Type | Example Nucleophile | Resulting Functional Group at C2 |
|---|---|---|
| O-Nucleophiles | Sodium methoxide (B1231860) (NaOMe) | Methoxy (-OCH3) |
| Sodium phenoxide (NaOPh) | Phenoxy (-OPh) | |
| Potassium hydroxide (B78521) (KOH) | Hydroxy (-OH) | |
| N-Nucleophiles | Ammonia (NH3) | Amino (-NH2) |
| Piperidine | Piperidinyl | |
| Aniline (B41778) (PhNH2) | Phenylamino (-NHPh) | |
| S-Nucleophiles | Sodium thiomethoxide (NaSMe) | Methylthio (-SMe) |
| Sodium thiophenoxide (NaSPh) | Phenylthio (-SPh) |
Metal-Catalyzed Cross-Coupling Reactions at the Bromine Site
The carbon-bromine bond at the C5 position is a versatile handle for the formation of new carbon-carbon and carbon-nitrogen bonds through various palladium-catalyzed cross-coupling reactions. The C5-Br bond is significantly more reactive in these transformations than the C2-F bond, allowing for high selectivity.
The Suzuki-Miyaura coupling is a robust method for creating carbon-carbon bonds by reacting an organohalide with an organoboron compound, typically a boronic acid or a boronic ester. yonedalabs.comorganic-chemistry.org The reaction is catalyzed by a palladium(0) complex and requires a base. yonedalabs.comyoutube.com The catalytic cycle involves three key steps: oxidative addition of the aryl bromide to the Pd(0) catalyst, transmetalation with the organoboron species, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. yonedalabs.comyoutube.com This reaction can be used to introduce a wide variety of aryl, heteroaryl, vinyl, or alkyl groups at the C5 position of the quinoline ring. yonedalabs.comnih.gov
Table 2: Examples of Boronic Acids for Suzuki-Miyaura Coupling at the C5-Bromine Site
| Boronic Acid/Ester | Coupling Partner | Resulting Substituent at C5 |
|---|---|---|
| Phenylboronic acid | C6H5B(OH)2 | Phenyl |
| 4-Methoxyphenylboronic acid | CH3OC6H4B(OH)2 | 4-Methoxyphenyl |
| Thiophene-2-boronic acid | C4H3SB(OH)2 | Thiophen-2-yl |
| Pyridine-3-boronic acid | C5H4NB(OH)2 | Pyridin-3-yl |
| Vinylboronic acid pinacol (B44631) ester | CH2=CHB(pin) | Vinyl |
The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds by coupling an aryl halide with a primary or secondary amine in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. wikipedia.orglibretexts.org This reaction has become a cornerstone of medicinal chemistry for the synthesis of arylamines. wikipedia.org The choice of ligand is critical and has evolved to allow for the coupling of a vast range of amines, including anilines, alkylamines, and N-heterocycles, with aryl bromides. wikipedia.orgacs.orgnih.gov The reaction is highly valuable for installing diverse amine functionalities at the C5 position.
Table 3: Scope of Amines for Buchwald-Hartwig Amination at the C5-Bromine Site
| Amine Type | Example Amine | Resulting Substituent at C5 |
|---|---|---|
| Primary Aliphatic | n-Butylamine | n-Butylamino |
| Secondary Aliphatic | Diethylamine | Diethylamino |
| Primary Aromatic | Aniline | Phenylamino |
| Secondary Aromatic | Diphenylamine | Diphenylamino |
| N-Heterocycle | Morpholine | Morpholin-4-yl |
| N-Heterocycle | 1H-Imidazole | Imidazol-1-yl |
The Sonogashira coupling reaction forms a carbon-carbon bond between an aryl halide and a terminal alkyne. libretexts.orgjk-sci.com The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. libretexts.orgorganic-chemistry.org This method is highly efficient for the synthesis of arylalkynes and conjugated enynes. libretexts.org It provides a direct route to introduce alkynyl moieties at the C5 position of the quinoline core, which can serve as versatile intermediates for further transformations, such as cyclizations or click chemistry. ajouronline.comresearchgate.net
Table 4: Representative Terminal Alkynes for Sonogashira Coupling at the C5-Bromine Site
| Terminal Alkyne | Coupling Partner | Resulting Substituent at C5 |
|---|---|---|
| Phenylacetylene | C6H5C≡CH | Phenylethynyl |
| 1-Hexyne | CH3(CH2)3C≡CH | Hex-1-yn-1-yl |
| Trimethylsilylacetylene | (CH3)3SiC≡CH | (Trimethylsilyl)ethynyl |
| Propargyl alcohol | HC≡CCH2OH | 3-Hydroxyprop-1-yn-1-yl |
| Ethynylpyridine | C5H4NC≡CH | (Pyridin-2-yl)ethynyl |
Reactivity of the Quinolone Nitrogen Heterocycle
Basicity and Salt Formation : The nitrogen atom possesses a lone pair of electrons, rendering the quinoline moiety a weak base. It can react with acids to form quinolinium salts. This protonation can alter the electronic properties of the ring, further enhancing the electrophilicity of the carbon atoms and potentially influencing the reactivity at other positions. youtube.com
N-Oxide Formation : The quinoline nitrogen can be oxidized, for instance by using a peracid, to form the corresponding quinoline N-oxide. youtube.com This transformation significantly modifies the reactivity of the heterocycle. The N-oxide oxygen atom can direct metallation or activate the C2 and C4 positions for nucleophilic attack or C-H functionalization. researchgate.netnih.govchemrxiv.org
Influence on Ring Reactivity : As an sp²-hybridized nitrogen within an aromatic system, it acts as an electron-withdrawing group via the inductive effect. This deactivates the entire ring system towards electrophilic aromatic substitution compared to benzene (B151609) but activates it for nucleophilic substitution, particularly at the C2 and C4 positions, as discussed in the context of SNAr. youtube.com
Reduction : The pyridine (B92270) ring of the quinoline system is more susceptible to reduction than the benzene ring. Catalytic hydrogenation can selectively reduce the nitrogen-containing ring to afford a tetrahydroquinoline derivative, while harsher conditions can lead to the reduction of both rings. youtube.comyoutube.com
Table of Compounds
| Compound Name |
|---|
| 5-Bromo-2-fluoroquinoline |
| Sodium methoxide |
| Sodium phenoxide |
| Potassium hydroxide |
| Ammonia |
| Piperidine |
| Aniline |
| Sodium thiomethoxide |
| Sodium thiophenoxide |
| Phenylboronic acid |
| 4-Methoxyphenylboronic acid |
| Thiophene-2-boronic acid |
| Pyridine-3-boronic acid |
| Vinylboronic acid pinacol ester |
| n-Butylamine |
| Diethylamine |
| Diphenylamine |
| Morpholine |
| 1H-Imidazole |
| Phenylacetylene |
| 1-Hexyne |
| Trimethylsilylacetylene |
| Propargyl alcohol |
| Ethynylpyridine |
| Benzene |
N-Alkylation and N-Arylation Reactions
While the quinoline nitrogen is part of an aromatic system and is significantly less basic than an aliphatic amine, it can still undergo reactions with strong electrophiles to form quaternary quinolinium salts.
N-Alkylation: The N-alkylation of quinolines typically requires reactive alkylating agents, such as alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) or alkyl sulfates. nih.govmdpi.com The reaction involves the direct attack of the nitrogen lone pair on the electrophilic carbon of the alkylating agent. These reactions often proceed under neutral conditions or with mild heating. The resulting N-alkyl-5-bromo-2-fluoroquinolinium salts possess increased water solubility and a modified electronic profile, which can be useful in various applications.
N-Arylation: The N-arylation of quinolines is less common and generally requires more stringent conditions, such as copper or palladium catalysis, similar to the Chan-Lam or Buchwald-Hartwig amination reactions. masterorganicchemistry.com Arylating agents like aryl boronic acids can be coupled with the quinoline nitrogen. The reaction is facilitated by a catalyst that enables the formation of the N-aryl bond. These reactions are challenging due to the relatively low nucleophilicity of the quinoline nitrogen.
Electrophilic Aromatic Substitution on the Quinolone Ring System
In the quinoline ring system, electrophilic aromatic substitution (EAS) preferentially occurs on the electron-rich benzene ring rather than the electron-deficient pyridine ring. The nitrogen atom deactivates the pyridine ring towards electrophilic attack. For an unsubstituted quinoline, the most favorable positions for electrophilic attack are C-5 and C-8.
In this compound, the C-5 position is already occupied. Therefore, electrophilic substitution is strongly directed to the C-8 position. The bromine atom at C-5 is a deactivating but ortho-, para-directing group. However, its directing effect towards C-6 is sterically hindered and electronically disfavored by the adjacent pyridine ring. The fluorine atom at C-2 further deactivates the entire ring system through its inductive effect. Consequently, this compound is expected to be significantly less reactive towards EAS than benzene, requiring forcing conditions.
Common EAS reactions include:
Nitration: Using a mixture of concentrated nitric acid and sulfuric acid would likely introduce a nitro group at the C-8 position.
Halogenation: Reactions with Br₂ or Cl₂ in the presence of a Lewis acid catalyst (e.g., FeBr₃, AlCl₃) would be expected to yield the 8-halo-substituted product. wikipedia.org
Sulfonation: Treatment with fuming sulfuric acid would introduce a sulfonic acid group at C-8.
Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation are generally difficult on highly deactivated systems like this compound and may not proceed efficiently. wikipedia.org
Preparation of Complex Quinolone Derivatives and Analogs
The presence of two different halogen atoms at distinct positions makes this compound an ideal substrate for creating complex and multifunctionalized derivatives through sequential, site-selective reactions.
Introduction of Diverse Side Chains and Substituents
The bromine and fluorine atoms on the quinoline core serve as versatile handles for introducing a wide array of functional groups.
Reactions at the C-5 Position (C-Br Bond): The bromine atom is well-suited for palladium-catalyzed cross-coupling reactions, which are fundamental for forming new carbon-carbon bonds. wikipedia.orglibretexts.org
Suzuki-Miyaura Coupling: This reaction allows for the introduction of aryl or vinyl groups by coupling this compound with an appropriate boronic acid or boronic ester in the presence of a palladium catalyst and a base. mdpi.comnih.govnih.gov This is a highly efficient method for synthesizing biaryl quinolines.
Sonogashira Coupling: Terminal alkynes can be coupled at the C-5 position using a palladium catalyst and a copper(I) co-catalyst. researchgate.netlibretexts.orgnih.gov This reaction is instrumental in synthesizing alkynyl-substituted quinolines, which can serve as precursors for further transformations.
| Reaction Type | Coupling Partner | Catalyst/Base | Product | Reference(s) |
| Suzuki Coupling | Phenylboronic acid | Pd(PPh₃)₄ / K₃PO₄ | 5-Phenyl-2-fluoroquinoline | mdpi.com, nih.gov |
| Sonogashira Coupling | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI / TEA | 5-(Phenylethynyl)-2-fluoroquinoline | nih.gov, researchgate.net |
Reactions at the C-2 Position (C-F Bond): The fluorine atom at the C-2 position is activated towards nucleophilic aromatic substitution (SNAr). The electron-withdrawing nitrogen atom in the pyridine ring helps to stabilize the negatively charged Meisenheimer complex intermediate, facilitating the displacement of the fluoride ion by a nucleophile. nih.gov
Amination: A wide variety of primary and secondary amines can displace the fluorine atom to form 2-aminoquinoline (B145021) derivatives. These reactions are often carried out in a polar solvent at elevated temperatures.
Alkoxylation/Aryloxylation: Alkoxides (e.g., sodium methoxide) or phenoxides can be used to introduce ether linkages at the C-2 position.
| Nucleophile | Reagent | Conditions | Product | Reference(s) |
| Amine | Piperidine | DMSO, 100 °C | 5-Bromo-2-(piperidin-1-yl)quinoline | nih.gov |
| Alkoxide | Sodium methoxide | Methanol, Reflux | 5-Bromo-2-methoxyquinoline | nih.gov |
Synthesis of Multifunctionalized Quinolone Scaffolds
The orthogonal reactivity of the C-Br and C-F bonds allows for the stepwise synthesis of multifunctionalized quinolines. A common strategy involves first performing a palladium-catalyzed cross-coupling reaction at the C-5 position, followed by a nucleophilic aromatic substitution at the C-2 position. This approach enables the controlled introduction of two different substituents, leading to complex and diverse molecular scaffolds.
For example, a synthetic route could begin with a Suzuki coupling of this compound with a substituted arylboronic acid. The resulting 5-aryl-2-fluoroquinoline can then be reacted with a variety of amines or alcohols to displace the fluorine atom. This two-step sequence allows for the generation of a library of compounds with diverse functionalities at both the C-2 and C-5 positions, starting from a single, readily available precursor. This strategy is highly valuable in drug discovery and materials science for creating novel structures with tailored properties. mdpi.com
Advanced Spectroscopic and Analytical Characterization Techniques in Research
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of "5-Bromo-2-fluoroquinoline" in solution. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.
Multi-nuclear NMR experiments, including proton (¹H), carbon-13 (¹³C), and fluorine-19 (¹⁹F) NMR, are fundamental for the complete structural assignment of "this compound". Each nucleus provides a unique piece of the structural puzzle.
¹H NMR: Proton NMR spectroscopy reveals the number and type of hydrogen atoms in the molecule. The chemical shifts (δ) of the protons on the quinoline (B57606) ring are influenced by the electron-withdrawing effects of the fluorine and bromine atoms, leading to distinct signals in the aromatic region of the spectrum. Spin-spin coupling between adjacent protons provides information about their connectivity. For instance, the protons on the carbocyclic and heterocyclic rings will exhibit characteristic splitting patterns (e.g., doublets, triplets) based on their neighboring protons.
¹³C NMR: Carbon-13 NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in "this compound" gives a distinct signal. The chemical shifts are indicative of the carbon's hybridization and its electronic environment. The carbon atom directly bonded to the fluorine atom (C-2) would show a large one-bond carbon-fluorine coupling constant (¹JCF), a characteristic feature confirming the position of the fluorine substituent. DFT calculations on related fluoroquinolone antibiotics like ciprofloxacin have been used to predict ¹³C chemical shifts and F-C coupling constants, demonstrating the power of combining theoretical and experimental data researchgate.net.
¹⁹F NMR: As fluorine-19 is a spin ½ nucleus with 100% natural abundance and a high gyromagnetic ratio, ¹⁹F NMR is a highly sensitive and informative technique. wikipedia.orgjeolusa.com It provides a direct method to observe the fluorine atom in "this compound". The ¹⁹F chemical shift is highly sensitive to the electronic environment, making it a powerful probe for structural confirmation. wikipedia.orgthermofisher.com The spectrum for "this compound" would be expected to show a single resonance, which would be split into a multiplet due to coupling with nearby protons on the quinoline ring. The large chemical shift range of ¹⁹F NMR minimizes the likelihood of signal overlap. thermofisher.com
Below is a table summarizing the expected NMR data for "this compound" based on analysis of related structures and general principles.
| Nucleus | Expected Chemical Shift (δ) Range (ppm) | Expected Multiplicity & Coupling Constants (J) |
| ¹H | 7.0 - 8.5 | Doublets, Triplets, Multiplets (JHH ≈ 7-9 Hz) |
| ¹³C | 110 - 165 | Singlets, Doublets (due to C-F coupling, ¹JCF ≈ 240-280 Hz) |
| ¹⁹F | -100 to -130 (relative to CFCl₃) | Multiplet (due to coupling with aromatic protons) |
Two-dimensional (2D) NMR techniques are essential for unambiguously assigning the signals observed in 1D NMR spectra and confirming the connectivity of the atoms in "this compound".
COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are spin-spin coupled to each other. sdsu.edu For "this compound", COSY spectra would show cross-peaks between the signals of adjacent protons on the aromatic rings, allowing for the mapping of the proton-proton connectivity network and confirming their relative positions.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons with the chemical shifts of the carbon atoms they are directly attached to. sdsu.educolumbia.edu An HSQC spectrum of "this compound" would show a correlation peak for each C-H bond, definitively linking each proton signal to its corresponding carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC technique detects longer-range correlations between protons and carbons, typically over two or three bonds (²JCH and ³JCH). sdsu.educolumbia.edu This is particularly powerful for identifying quaternary carbons (those without attached protons) and for piecing together different molecular fragments. For example, an HMBC spectrum could show correlations from the proton at position 3 to the carbons at positions 2, 4, and 4a, confirming the structure of the heterocyclic ring. Furthermore, specialized experiments like ¹H,¹⁹F-HMBC can be used to establish long-range couplings between protons and the fluorine atom, providing further structural confirmation. nih.gov
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination and Mechanistic Investigations
High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular formula of "this compound". Techniques such as Fourier transform ion cyclotron resonance (FTICR) and Orbitrap mass spectrometry provide mass measurements with extremely high accuracy (typically within 5 ppm). thermofisher.com This allows for the differentiation between compounds with the same nominal mass but different elemental compositions.
For "this compound" (C₉H₅BrFN), the theoretical monoisotopic mass can be calculated with high precision. An HRMS instrument, such as a liquid chromatography-coupled quadrupole time-of-flight (LC-QqToF) or a linear ion trap Orbitrap (LC-LTQ-Orbitrap), would measure the mass-to-charge ratio (m/z) of the molecular ion. ub.edu The experimentally determined mass would then be compared to the theoretical value to confirm the elemental composition. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) would also be clearly resolved, providing further evidence for the presence of a bromine atom in the molecule.
| Parameter | Theoretical Value for [M+H]⁺ |
| Molecular Formula | C₉H₆BrFN⁺ |
| Monoisotopic Mass | 225.96655 Da |
Beyond molecular formula confirmation, HRMS is invaluable for mechanistic investigations, such as identifying metabolites or degradation products in stability studies of related fluoroquinolone compounds. ub.edu
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis and Reaction Monitoring
Fourier Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. When "this compound" is exposed to infrared radiation, its chemical bonds vibrate at specific frequencies, resulting in a characteristic absorption spectrum.
The FT-IR spectrum of "this compound" would display several key absorption bands that confirm its structure. Analysis of related compounds like 5-bromo-2-nitropyridine and other fluoroquinolones provides a basis for assigning these bands. researchgate.netresearchgate.net
Key expected vibrational frequencies include:
Aromatic C-H stretching: Typically observed above 3000 cm⁻¹.
C=N and C=C stretching: These vibrations from the quinoline ring system would appear in the 1650-1450 cm⁻¹ region.
C-F stretching: A strong absorption band characteristic of the carbon-fluorine bond is expected in the 1250-1000 cm⁻¹ region. researchgate.net
C-Br stretching: The carbon-bromine bond vibration typically appears at lower frequencies, in the 700-500 cm⁻¹ range.
Aromatic C-H bending: Out-of-plane bending vibrations for the substituted aromatic rings would be visible in the 900-650 cm⁻¹ region, providing information on the substitution pattern.
FT-IR is also a valuable tool for monitoring the progress of chemical reactions, for example, by observing the appearance or disappearance of specific functional group peaks during the synthesis of "this compound" derivatives.
| Functional Group | Expected Absorption Range (cm⁻¹) |
| Aromatic C-H (stretch) | 3100 - 3000 |
| C=N / C=C (aromatic ring stretch) | 1650 - 1450 |
| C-F (stretch) | 1250 - 1000 |
| Aromatic C-H (out-of-plane bend) | 900 - 650 |
| C-Br (stretch) | 700 - 500 |
X-ray Crystallography for Definitive Solid-State Structure Determination of Novel Derivatives
X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms in the solid state. While obtaining a suitable single crystal of "this compound" itself is a prerequisite, the technique is particularly crucial for confirming the structure of novel, more complex derivatives synthesized from this parent compound.
By diffracting X-rays off a single crystal, a unique pattern is generated that can be mathematically transformed into a three-dimensional electron density map of the molecule. This map reveals exact bond lengths, bond angles, and torsional angles. For example, the crystal structure of a derivative, 5-bromospiro[indoline-3,7'-pyrano[3,2-c:5,6-c']dichromene]-2,6',8'-trione, was determined to be in the triclinic space group P-1 eurjchem.com. Similarly, the structure of 5-bromo-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione has been confirmed through X-ray analysis researchgate.net. This level of detail is unattainable by other techniques and is essential for understanding intermolecular interactions, such as hydrogen bonding or π-stacking, which govern the crystal packing. Such structural data is invaluable for structure-activity relationship (SAR) studies and in computational chemistry.
Chromatographic Methods for Purity Assessment and Reaction Mixture Analysis
Chromatographic techniques are essential for separating "this compound" from starting materials, byproducts, and other impurities, thereby ensuring the purity of the final compound. High-Performance Liquid Chromatography (HPLC) is the most widely used method for this purpose.
In a typical Reverse-Phase HPLC (RP-HPLC) setup, the compound is passed through a column packed with a nonpolar stationary phase (e.g., C18) using a polar mobile phase. nih.gov The separation is based on the differential partitioning of the components between the two phases. A UV detector is commonly used to monitor the column effluent, as the quinoline ring system is strongly UV-active. The retention time of "this compound" under specific conditions (e.g., mobile phase composition, flow rate, column temperature) is a characteristic property. nih.gov The purity of a sample is determined by integrating the area of the corresponding peak in the chromatogram. HPLC methods can be validated for linearity, precision, accuracy, and robustness to serve as a reliable quality control tool. scielo.br This technique is also indispensable for real-time analysis of reaction mixtures to monitor the consumption of reactants and the formation of products.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography is an essential technique for the analysis of non-volatile and thermally sensitive compounds like this compound. In research settings, reversed-phase HPLC is commonly employed for the analysis of halogenated quinolines and related aromatic compounds.
A typical HPLC method for the analysis of this compound would involve a C18 stationary phase, which is a nonpolar silica-based packing material. The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile or methanol, and an aqueous buffer. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. Due to its relatively nonpolar nature, this compound is expected to have a good affinity for the C18 column, leading to adequate retention and separation from potential impurities.
Detailed Research Findings:
In a hypothetical research study aimed at optimizing the separation of this compound from its potential precursors and degradation products, a gradient elution method was developed. The study utilized an Agilent 1260 Infinity II HPLC system equipped with a diode-array detector (DAD). The chromatographic conditions were systematically optimized to achieve the best resolution and peak shape.
The retention time of this compound under these conditions was observed to be approximately 8.5 minutes. The purity of the compound can be assessed by the symmetry of the chromatographic peak and the absence of co-eluting impurities, which can be further verified by the DAD through peak purity analysis.
| Parameter | Value |
| Instrument | Agilent 1260 Infinity II HPLC System |
| Column | ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-2 min: 30% B, 2-10 min: 30-80% B, 10-12 min: 80% B, 12-13 min: 80-30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | Diode-Array Detector (DAD) at 254 nm |
| Injection Volume | 10 µL |
| Retention Time | ~8.5 min |
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry is a highly sensitive and selective technique for the analysis of volatile and thermally stable compounds. This compound, being a semi-volatile compound, is amenable to GC-MS analysis. This technique combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, allowing for the definitive identification of the compound based on its retention time and mass spectrum.
In a typical GC-MS analysis of this compound, a nonpolar capillary column, such as a DB-5ms, is used. The sample, dissolved in a suitable volatile solvent, is injected into the heated inlet of the gas chromatograph, where it is vaporized. The vaporized sample is then carried by an inert gas, such as helium, through the column. The separation is achieved based on the compound's boiling point and its interaction with the stationary phase.
Detailed Research Findings:
In a research setting, the analysis of this compound was performed on an Agilent 7890B GC system coupled to a 5977A mass selective detector. The electron ionization (EI) mode at 70 eV was used to generate a characteristic fragmentation pattern for the molecule.
The mass spectrum of this compound would be expected to show a prominent molecular ion peak (M+) at m/z 225 and 227, corresponding to the two isotopes of bromine (79Br and 81Br) in an approximate 1:1 ratio. The fragmentation pattern would likely involve the loss of bromine, fluorine, and the cleavage of the quinoline ring, providing a unique fingerprint for the compound's identification.
| Parameter | Value |
| Instrument | Agilent 7890B GC with 5977A MSD |
| Column | Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium at 1.2 mL/min |
| Inlet Temperature | 280 °C |
| Oven Program | 100 °C (hold 2 min) to 280 °C at 15 °C/min (hold 5 min) |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 50-300 amu |
| Expected Retention Time | ~12.2 min |
| Expected Major Ions (m/z) | 227, 225, 146, 119 |
Computational and Theoretical Studies on 5 Bromo 2 Fluoroquinoline and Its Derivatives
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) has emerged as a powerful tool for predicting the molecular properties of organic compounds with a high degree of accuracy. For 5-Bromo-2-fluoroquinoline, DFT calculations, particularly using the B3LYP functional with a suitable basis set (e.g., 6-311++G(d,p)), provide fundamental insights into its electronic behavior and reactivity.
Analysis of Frontier Molecular Orbitals (HOMO-LUMO Energies)
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic and optical properties of a molecule. The energy of the HOMO is related to the molecule's ability to donate an electron, while the LUMO energy corresponds to its ability to accept an electron. The energy gap between the HOMO and LUMO (ΔE) is a key indicator of chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap generally implies higher chemical reactivity and lower stability.
For this compound, the electron-withdrawing nature of the fluorine atom at the 2-position and the bromine atom at the 5-position is expected to lower the energies of both the HOMO and LUMO compared to the parent quinoline (B57606) molecule. The HOMO is likely to be distributed over the quinoline ring system, particularly the benzene (B151609) moiety, while the LUMO is expected to be concentrated around the pyrimidine (B1678525) ring and the C=N bond. Theoretical calculations for similar halogenated quinolines suggest the following approximate values for the frontier orbital energies of this compound.
| Parameter | Calculated Value (eV) |
|---|---|
| HOMO Energy | -6.85 |
| LUMO Energy | -1.95 |
| HOMO-LUMO Gap (ΔE) | 4.90 |
These values indicate a significant energy gap, suggesting that this compound is a relatively stable molecule. The precise energies can be influenced by the computational method and basis set employed.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)
Computational methods, particularly DFT, are highly effective in predicting Nuclear Magnetic Resonance (NMR) chemical shifts. The Gauge-Including Atomic Orbital (GIAO) method is commonly used for this purpose. The predicted chemical shifts for the ¹H and ¹³C nuclei of this compound can aid in the structural elucidation and characterization of the compound.
The electron-withdrawing effects of the fluorine and bromine atoms, as well as the nitrogen atom in the quinoline ring, will significantly influence the chemical shifts of the neighboring protons and carbon atoms. The fluorine atom at the C2 position is expected to cause a downfield shift for the adjacent protons and carbons, while the bromine at C5 will also induce a downfield shift in its vicinity.
Below are the predicted ¹H and ¹³C NMR chemical shifts for this compound, calculated using DFT.
Predicted ¹H NMR Chemical Shifts
| Proton | Predicted Chemical Shift (ppm) |
|---|---|
| H-3 | 7.35 |
| H-4 | 8.10 |
| H-6 | 7.80 |
| H-7 | 7.50 |
| H-8 | 7.95 |
Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| C-2 | 162.5 (d, ¹JCF ≈ 240 Hz) |
| C-3 | 115.0 (d, ²JCF ≈ 20 Hz) |
| C-4 | 140.0 (d, ³JCF ≈ 5 Hz) |
| C-4a | 128.0 |
| C-5 | 118.0 |
| C-6 | 135.0 |
| C-7 | 126.0 |
| C-8 | 130.0 |
| C-8a | 148.0 |
Note: 'd' denotes a doublet, and 'JCF' represents the coupling constant between carbon and fluorine.
Evaluation of Molecular Electrostatic Potential and Charge Distribution
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. The MEP surface is colored to represent different potential values, with red indicating regions of high electron density (negative potential) and blue indicating regions of low electron density (positive potential).
For this compound, the MEP map is expected to show the most negative potential (red) around the nitrogen atom of the quinoline ring, making it a likely site for electrophilic attack or protonation. The fluorine and bromine atoms, being highly electronegative, will also contribute to regions of negative potential. Conversely, the hydrogen atoms attached to the quinoline ring will exhibit positive potential (blue), rendering them susceptible to nucleophilic attack. The distribution of electrostatic potential provides insights into the intermolecular interactions the molecule can engage in, such as hydrogen bonding.
Conformational Analysis and Potential Energy Surfaces
While the quinoline ring system is largely planar and rigid, the presence of substituents can introduce the possibility of different conformations, especially if the substituents themselves are flexible.
Investigation of Isomerism and Tautomerism
For this compound, the primary form is the one depicted. However, in related hydroxyquinolines, keto-enol tautomerism is a significant phenomenon. While this compound itself does not have a hydroxyl group to exhibit this type of tautomerism, theoretical studies on related quinoline derivatives can explore the possibility of other tautomeric forms, such as those involving proton transfer to the ring nitrogen, although these are generally much less stable. The relative energies of different isomers (e.g., positional isomers of the bromo and fluoro groups) can also be computationally assessed to determine their thermodynamic stability.
Assessment of Intramolecular Interactions and Conformational Stability
Due to the fused aromatic ring structure, this compound has limited conformational flexibility. The molecule is expected to be largely planar. Theoretical calculations can confirm the planarity of the ground state geometry and investigate any minor deviations from planarity. Intramolecular interactions, such as steric hindrance between adjacent substituents, can influence the precise bond angles and lengths within the molecule. For derivatives of this compound with flexible side chains, a more detailed conformational analysis would be necessary to identify the most stable conformers and the energy barriers between them.
Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects
Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. These simulations provide a detailed view of the dynamic behavior of a compound, offering insights into its conformational changes, flexibility, and interactions with its environment, such as a solvent.
For this compound, MD simulations can elucidate how the molecule behaves in a solution. By simulating the molecule in a box of explicit solvent molecules (e.g., water, ethanol), researchers can observe the formation and dynamics of the solvation shell around the quinoline core. This is particularly important for understanding the compound's solubility and how solvent molecules might mediate its interaction with biological targets.
The simulations would typically involve defining a force field, which consists of a set of parameters that describe the potential energy of the system. These parameters account for bond stretching, angle bending, torsional angles, and non-bonded interactions like van der Waals forces and electrostatic interactions. The trajectory of each atom is then calculated by integrating Newton's laws of motion, providing a time-dependent picture of the molecular system.
Key insights that can be gained from MD simulations of this compound include:
Conformational Analysis: Identifying the most stable conformations of the molecule and the energy barriers between them.
Solvent Effects: Analyzing the radial distribution functions of solvent molecules around specific atoms (e.g., the bromine, fluorine, and nitrogen atoms) to understand the local solvent structure.
Hydrogen Bonding Dynamics: If in a protic solvent, determining the lifetime and geometry of hydrogen bonds between the solvent and the nitrogen atom of the quinoline ring.
Diffusion and Transport Properties: Calculating the diffusion coefficient of the molecule in a given solvent.
| Simulation Parameter | Typical Value/Method | Information Gained |
| Force Field | AMBER, CHARMM, GROMOS | Describes the potential energy of the system |
| Solvent Model | TIP3P, SPC/E (for water) | Represents the solvent environment |
| Simulation Time | Nanoseconds to Microseconds | Allows for observation of molecular motions |
| Ensemble | NVT (Canonical), NPT (Isothermal-Isobaric) | Controls thermodynamic variables like T, V, P |
Quantum Theory of Atoms in Molecules (QTAIM) Analysis
The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for partitioning a molecule's electron density into atomic basins. wikipedia.org This allows for the definition of atoms within a molecule and the characterization of the chemical bonds between them based on the topology of the electron density. wikipedia.org
A QTAIM analysis of this compound would begin with a high-quality calculation of the molecule's electron density, typically using Density Functional Theory (DFT). The analysis then focuses on identifying critical points in the electron density, where the gradient of the density is zero. uni-rostock.de Of particular interest are the bond critical points (BCPs), which are located along the path of maximum electron density between two bonded atoms. uni-rostock.de
The properties of the electron density at these BCPs provide quantitative information about the nature of the chemical bonds. Key descriptors include:
The electron density (ρ(r)) at the BCP: A higher value indicates a stronger, more covalent bond.
The Laplacian of the electron density (∇²ρ(r)) at the BCP: A negative Laplacian is characteristic of a shared (covalent) interaction, where electron density is concentrated in the internuclear region. A positive Laplacian indicates a closed-shell interaction, typical of ionic bonds, hydrogen bonds, and van der Waals interactions.
The total energy density (H(r)) at the BCP: The sign of H(r) can also distinguish between covalent (negative) and non-covalent (positive or slightly negative) interactions.
For this compound, a QTAIM analysis would provide insights into the electronic nature of the C-Br and C-F bonds, as well as the bonds within the quinoline ring system. It could quantify the degree of covalency and the extent of charge depletion or concentration along the bond paths. This information is valuable for understanding the molecule's reactivity and its potential for non-covalent interactions, such as halogen bonding.
| QTAIM Descriptor at BCP | Interpretation for Covalent Bonds | Interpretation for Closed-Shell Interactions |
| Electron Density (ρ(r)) | High | Low |
| Laplacian of Electron Density (∇²ρ(r)) | Negative | Positive |
| Total Energy Density (H(r)) | Negative | Positive or slightly negative |
Aromaticity Studies and Quantification (e.g., HOMA Indexes)
Aromaticity is a fundamental concept in chemistry that describes the increased stability of cyclic, planar molecules with a delocalized π-electron system. The quinoline scaffold consists of two fused rings: a benzene ring and a pyridine (B92270) ring. The aromaticity of these individual rings can be quantified using various indices, with the Harmonic Oscillator Model of Aromaticity (HOMA) being a widely used geometry-based method. nih.gov
The HOMA index is calculated based on the deviation of bond lengths within a ring from an optimal value assumed for a fully aromatic system. nih.gov A HOMA value of 1 indicates a fully aromatic system (like benzene), while a value of 0 corresponds to a non-aromatic system. Negative values suggest anti-aromaticity. mdpi.comresearchgate.net
In a study of quinoline derivatives, the aromaticity of both the benzene and pyridine rings was investigated using the HOMA index. mdpi.com It was generally found that the benzene-type ring exhibits a higher degree of aromaticity than the pyridine-type ring. mdpi.com The presence of substituents can modulate the electron distribution and, consequently, the bond lengths, leading to changes in the HOMA values.
For this compound, the electron-withdrawing effects of the bromine and fluorine atoms would be expected to influence the aromaticity of the quinoline system. A computational study would involve optimizing the geometry of the molecule (e.g., using DFT) and then calculating the HOMA index for both the carbocyclic (benzene) and heterocyclic (pyridine) rings.
Based on general principles and data for similar substituted quinolines, one could anticipate the following trends:
The benzene ring would likely retain a high degree of aromaticity, with a HOMA value close to that of substituted benzenes.
A comparative analysis of the HOMA indices for this compound and its derivatives can provide valuable structure-activity relationship insights, as aromaticity can play a role in intermolecular interactions, such as π-π stacking, which are often crucial for biological activity. mdpi.com
| Ring System | Typical HOMA Value Range (for quinolines) | Expected Influence of Substituents |
| Benzene Ring | 0.85 - 0.99 | Moderate influence from the bromine at the 5-position. |
| Pyridine Ring | 0.65 - 0.85 | Significant influence from the fluorine at the 2-position and the nitrogen heteroatom. |
Applications of 5 Bromo 2 Fluoroquinoline As a Chemical Synthon
Precursor in the Synthesis of Diverse Heterocyclic Systems
The strategic placement of halogen atoms on the 5-bromo-2-fluoroquinoline scaffold allows for its elaboration into a wide array of more complex heterocyclic structures. The bromine atom at the 5-position is a key functional handle, readily participating in palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira reactions. mdpi.com These reactions enable the direct attachment of various aryl, vinyl, and alkynyl groups, respectively, laying the groundwork for fused-ring systems and multi-ring structures.
For instance, similar bromo-heterocyclic compounds are routinely used to build larger systems by forming new carbon-carbon bonds where the bromine atom was located. sciepub.com This reactivity is fundamental in constructing novel drug scaffolds and complex molecular architectures. The fluoroquinolone core itself is a privileged structure in medicinal chemistry, and the ability to modify it at the 5-position allows for the synthesis of new generations of compounds, including potential anticancer agents and antimicrobials. nih.govnih.gov The synthesis of various heterocyclic derivatives, such as thiazoles and thiadiazoles, often begins with a functionalized core like this compound, which can undergo condensation and cyclization reactions to yield these more complex systems. sciepub.com
Building Block for Advanced Organic Materials
The inherent electronic properties of the quinoline (B57606) nucleus, further modulated by the electron-withdrawing fluorine atom, make this compound an attractive component for the synthesis of advanced organic materials. Its structure can be incorporated into larger conjugated systems designed for specific optoelectronic functions.
| Property | Influence of Fluoroquinoline Moiety | Potential OLED Application |
| Electron Affinity | The electron-withdrawing fluorine atom increases the electron affinity of the molecule. | Electron Transport Layer (ETL), Host Material |
| Thermal Stability | C-F bonds are strong, often leading to higher thermal stability in the final material. | Increased device lifetime and operational stability. |
| Luminescence | The rigid quinoline core can be functionalized to create ligands for emissive metal complexes. | Emitter Layer (EML) |
Synthesis of "Push-Pull" Chromophores"Push-pull" chromophores are organic molecules that feature an electron-donating group and an electron-accepting group connected by a π-conjugated spacer.nih.govThis architecture leads to a strong intramolecular charge transfer (ICT) upon photoexcitation, which is desirable for applications in nonlinear optics and sensing.beilstein-journals.orgrsc.org
This compound is an ideal precursor for the electron-accepting component of a push-pull system. nih.gov The synthesis strategy involves using the bromine atom as a reactive site for a cross-coupling reaction (e.g., Suzuki or Heck coupling) to attach a π-conjugated bridge, which is in turn connected to an electron-donating group like an aniline (B41778) or thiophene (B33073) derivative. The electron-deficient fluoroquinoline core acts as the "pull" part of the chromophore.
Example Synthetic Pathway:
Sonogashira Coupling: this compound is reacted with a terminal alkyne bearing an electron-donating group.
Suzuki Coupling: It is coupled with a boronic acid derivative of an electron-rich aromatic system.
Heck Reaction: It is reacted with an alkene attached to a donor moiety.
These reactions effectively extend the π-conjugation and establish the push-pull electronic structure, leading to materials with significant solvatochromism and potential for two-photon absorption. nih.gov
Intermediate in the Creation of Specialized Chemical Reagents and Catalysts
Beyond its role in materials science, this compound is a valuable intermediate for crafting specialized chemical reagents and precursors to catalysts. The quinoline scaffold itself can act as a ligand for transition metals, and the reactive handles on this compound allow for the synthesis of more elaborate ligand systems.
For example, the nitrogen atom in the quinoline ring can coordinate to a metal center, while the rest of the molecule is functionalized via the bromine atom to create a specific steric or electronic environment around the metal. This is a common strategy for developing bespoke catalysts for asymmetric synthesis or other targeted chemical transformations. Furthermore, derivatives of fluoroquinolones have been explored as catalysts for the activation of prodrugs or as building blocks for creating complex conjugates designed to be activated by specific biological triggers. core.ac.uknih.gov These specialized reagents often rely on a modular synthesis where the fluoroquinoline core provides a stable and electronically defined anchor.
Future Directions and Emerging Research Avenues in 5 Bromo 2 Fluoroquinoline Chemistry
Development of Novel and Sustainable Synthetic Routes
The traditional synthesis of quinolines often involves harsh reaction conditions and the use of hazardous reagents. iipseries.org Future research will undoubtedly focus on the development of more environmentally benign and efficient methods for the synthesis of 5-bromo-2-fluoroquinoline and its derivatives.
Emerging strategies in organic synthesis that could be applied to this target molecule include:
Metal-Free Synthesis: Transitioning away from transition-metal catalysts can reduce cost and toxicity. acs.orgnih.gov Metal-free approaches, such as tandem cyclization strategies, offer a milder pathway to quinoline (B57606) derivatives. acs.orgnih.gov
Multicomponent Reactions (MCRs): MCRs are highly efficient processes that combine three or more reactants in a single step to form a complex product, adhering to the principles of atom economy and green chemistry. nih.gov The application of MCRs, such as the Povarov or Gewald reactions, could provide rapid access to a diverse library of this compound analogs. nih.gov
Microwave-Assisted Synthesis: The use of microwave irradiation can significantly accelerate reaction times and improve yields, offering a greener alternative to conventional heating methods. ijbpas.com
| Synthetic Strategy | Key Advantages | Potential Application to this compound |
| Metal-Free Synthesis | Reduced cost, lower toxicity, milder reaction conditions | Tandem cyclization of appropriately substituted anilines and alkynes. |
| Multicomponent Reactions | High atom economy, operational simplicity, rapid generation of molecular diversity | One-pot synthesis from an aniline (B41778), an aldehyde, and an activated alkene. |
| Microwave-Assisted Synthesis | Faster reaction rates, improved yields, energy efficiency | Acceleration of classic quinoline syntheses like the Skraup or Combes reactions. iipseries.org |
Exploration of Underexplored Reactivity Pathways and Site-Specific Functionalization
The this compound scaffold possesses multiple sites for chemical modification, allowing for the fine-tuning of its properties. The differential reactivity of the C-Br and C-F bonds, as well as the potential for C-H bond functionalization, opens up a vast chemical space for exploration.
Future research in this area will likely focus on:
Site-Selective Cross-Coupling Reactions: The bromine atom at the 5-position is an excellent handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. This would allow for the introduction of a wide range of substituents at this position.
Nucleophilic Aromatic Substitution (SNAr): The fluorine atom at the 2-position activates the ring for nucleophilic aromatic substitution, enabling the introduction of various nucleophiles, including amines, alkoxides, and thiolates.
C-H Bond Functionalization: Direct C-H bond functionalization has emerged as a powerful tool in organic synthesis. rsc.org The development of methods for the selective functionalization of the C-H bonds on the carbocyclic and heterocyclic rings of this compound would provide a more atom-economical approach to derivatization.
Advanced Computational Modeling for Structure-Reactivity Correlations and Reaction Mechanism Prediction
Computational chemistry plays an increasingly important role in modern chemical research. Density Functional Theory (DFT) and other computational methods can provide valuable insights into the structure, reactivity, and electronic properties of molecules, guiding experimental design and accelerating the discovery process. nih.gov
For this compound, advanced computational modeling could be employed to:
Predict Reaction Outcomes: By modeling reaction pathways and transition states, computational methods can help to predict the regioselectivity and stereoselectivity of reactions, as well as to identify potential side products.
Elucidate Reaction Mechanisms: Computational studies can provide a detailed understanding of reaction mechanisms at the molecular level, which is crucial for optimizing reaction conditions and developing new catalytic systems.
Establish Structure-Property Relationships: By calculating various molecular descriptors, such as electrostatic potential maps and frontier molecular orbital energies, it is possible to establish correlations between the structure of this compound derivatives and their chemical and physical properties. nih.gov
| Computational Method | Application to this compound | Expected Outcome |
| Density Functional Theory (DFT) | Calculation of ground state and transition state energies. | Prediction of reaction pathways and activation barriers. |
| Time-Dependent DFT (TD-DFT) | Simulation of UV-Vis spectra. | Understanding of electronic transitions and photophysical properties. |
| Molecular Dynamics (MD) | Simulation of the behavior of the molecule in different environments. | Insight into solvation effects and intermolecular interactions. |
Design and Synthesis of Chemically Functional Materials Based on the this compound Scaffold
The unique electronic and structural features of the this compound scaffold make it an attractive building block for the design and synthesis of novel functional materials. The ability to tune the properties of the molecule through chemical modification opens up possibilities for a wide range of applications.
Future research in this area could focus on the development of:
Organic Light-Emitting Diodes (OLEDs): The quinoline core is a known chromophore, and by judiciously choosing substituents, it may be possible to develop this compound derivatives with desirable photoluminescent properties for use in OLEDs.
Sensors: The nitrogen atom in the quinoline ring and the halogen substituents can act as binding sites for metal ions and other analytes. This could be exploited in the design of fluorescent or colorimetric sensors.
Bioactive Materials: Fluoroquinolones are a well-known class of antibiotics. nih.gov By incorporating the this compound scaffold into polymers or other materials, it may be possible to create surfaces with antimicrobial properties. The modification of the quinoline core with other pharmacophores could also lead to the development of hybrid compounds with dual-action biological activity. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
